Cas no 239087-08-2 (2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene)
2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- 2-Fluoro-6-trifluoromethylbenzyl bromide
- -ALPHA-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)TOLUENE
- a-Bromo-2-fluoro-6-(trifluoromethyl)toluene
- 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYL BROMI
- à-bromo-2-fluoro-6-(trifluoromethyl)toluene
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene
- 2-Bromomethyl-3-fluorobenzotrifluoride
- α'-Bromo-α,α,α,3-tetrafluoro-o-xylene
- 2-(Bromomethyl)-3-fluorobenzotrifluoride
- 2-Bromomethyl-1-fluoro-3-trifluoromethylbenzene
- 2-fluoro-6-trifluoromethylbenzylbromide
- ALPHA-BROMO-2-FLUORO-6-(TRIFLUOROMETHYL)TOLUENE
- 2-fluoro-6-(trifluoromethyl)benzylbromide
- Benzene, 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)-
- PubChem4932
- PC4376H
- 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene
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- MDL: MFCD00082477
- Inchi: 1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2
- InChI Key: RINUERVPFANASB-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=CC=1C(F)(F)F)F
Computed Properties
- Exact Mass: 255.95100
- Monoisotopic Mass: 255.951
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
Experimental Properties
- Color/Form: crystal
- Density: 1.640
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 186 ºC
- Flash Point: Fahrenheit: 224.6 ° f
Celsius: 107 ° c - Refractive Index: 1.472
- PSA: 0.00000
- LogP: 3.73940
- Solubility: Not determined
- Sensitiveness: Lachrymatory
2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 1759 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S27-S36/37/39
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Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34; R36
2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006425-1g |
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| Fluorochem | 006425-100g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F122823-1g |
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| Alichem | A013009266-250mg |
2-Fluoro-6-(trifluoromethyl)benzyl bromide |
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| Alichem | A013009266-500mg |
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| Alichem | A013009266-1g |
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2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Suppliers
2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene
2-(Bromomethyl)-1-Fluoro-3-(Trifluoromethyl)Benzene: A Comprehensive Overview
2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene is a highly specialized organic compound with the CAS number 239087-08-2. This compound is characterized by its unique structure, which includes a bromomethyl group attached to the benzene ring at position 2, a fluorine atom at position 1, and a trifluoromethyl group at position 3. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule in various research and industrial applications.
The synthesis of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene typically involves multi-step organic reactions, often utilizing directing groups to achieve the desired substitution pattern on the benzene ring. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency and selectivity of its synthesis. Researchers have explored the use of palladium catalysts for cross-coupling reactions, which has opened new avenues for the scalable production of this compound.
One of the most notable applications of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene is in the field of medicinal chemistry. Its structure serves as a versatile scaffold for drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The trifluoromethyl group enhances lipophilicity, while the bromomethyl group provides sites for further functionalization, enabling researchers to explore diverse pharmacophores.
Recent studies have also highlighted the potential of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene in materials science. Its electron-withdrawing groups make it an attractive candidate for use in organic semiconductors and optoelectronic devices. Researchers have demonstrated that incorporating this compound into polymer blends can significantly improve charge transport properties, paving the way for its application in advanced electronic materials.
In terms of chemical reactivity, 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene exhibits interesting behavior under various reaction conditions. For instance, its bromide substituent can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Additionally, the fluorine atom at position 1 contributes to steric hindrance, which can influence reaction pathways and selectivity.
The environmental impact and degradation pathways of 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene have also been subjects of recent research. Studies indicate that this compound undergoes biodegradation under specific microbial conditions, although its persistence in certain environmental matrices remains a topic of concern. Efforts are ongoing to develop eco-friendly synthesis routes and recycling strategies to minimize its ecological footprint.
In conclusion, 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene (CAS No. 239087-08-2) is a multifaceted compound with significant potential across various scientific domains. Its unique structure and reactivity continue to drive innovative research, offering new opportunities for advancements in pharmaceuticals, materials science, and sustainable chemistry.
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